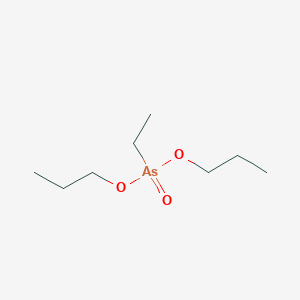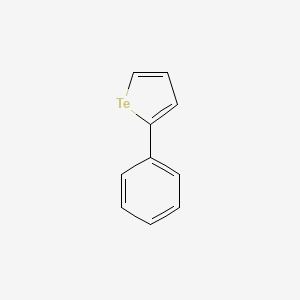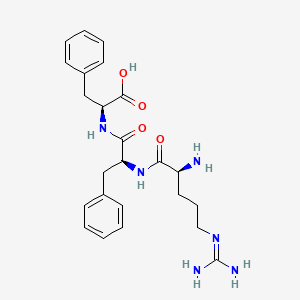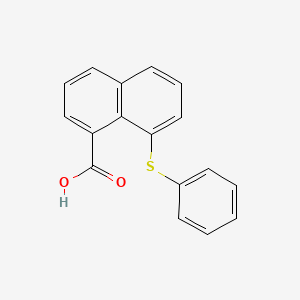
Dipropyl ethylarsonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dipropyl ethylarsonate is an organoarsenic compound characterized by the presence of ethyl and propyl groups attached to an arsenic atom
Preparation Methods
Synthetic Routes and Reaction Conditions
Dipropyl ethylarsonate can be synthesized through the reaction of ethylarsenic dichloride with propylmagnesium bromide in an ether solvent. The reaction typically proceeds under an inert atmosphere to prevent oxidation and is followed by hydrolysis to yield the desired product.
Industrial Production Methods
Industrial production of this compound involves the large-scale application of the aforementioned synthetic route. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and recrystallization.
Chemical Reactions Analysis
Types of Reactions
Dipropyl ethylarsonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form arsenic oxides.
Reduction: Reduction reactions can convert it back to its elemental arsenic form.
Substitution: The ethyl and propyl groups can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and catalysts such as palladium on carbon are employed.
Major Products
Oxidation: Arsenic oxides and corresponding alcohols.
Reduction: Elemental arsenic and hydrocarbons.
Substitution: New organoarsenic compounds with different alkyl or aryl groups.
Scientific Research Applications
Dipropyl ethylarsonate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other organoarsenic compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anticancer activity.
Industry: Utilized in the production of specialized chemicals and materials.
Mechanism of Action
The mechanism by which dipropyl ethylarsonate exerts its effects involves the interaction with cellular components, particularly proteins and enzymes. The compound can bind to thiol groups in proteins, leading to the inhibition of enzyme activity and disruption of cellular processes. This interaction is mediated through the formation of covalent bonds between the arsenic atom and sulfur atoms in the thiol groups.
Comparison with Similar Compounds
Similar Compounds
Dipropyl disulfide: Similar in structure but contains sulfur instead of arsenic.
Diethyl ethylarsonate: Contains ethyl groups instead of propyl groups.
Tripropylarsine: Contains three propyl groups attached to arsenic.
Uniqueness
Dipropyl ethylarsonate is unique due to the combination of ethyl and propyl groups attached to the arsenic atom, which imparts distinct chemical properties and reactivity compared to other organoarsenic compounds. This uniqueness makes it valuable for specific applications in research and industry.
Properties
CAS No. |
59260-96-7 |
|---|---|
Molecular Formula |
C8H19AsO3 |
Molecular Weight |
238.16 g/mol |
IUPAC Name |
1-[ethyl(propoxy)arsoryl]oxypropane |
InChI |
InChI=1S/C8H19AsO3/c1-4-7-11-9(10,6-3)12-8-5-2/h4-8H2,1-3H3 |
InChI Key |
FRBNETKYHWCBEX-UHFFFAOYSA-N |
Canonical SMILES |
CCCO[As](=O)(CC)OCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-Methyl-5-(methylsulfanyl)-N-pentyl-2H-pyrazolo[4,3-d]pyrimidin-7-amine](/img/structure/B14607472.png)
![1-(2-Methylbutyl)-4-{(Z)-[4-(octyloxy)phenyl]-ONN-azoxy}benzene](/img/structure/B14607478.png)




![N-{4-[2-(1H-Indol-3-yl)ethyl]piperazin-1-yl}-3,5-dimethoxybenzamide](/img/structure/B14607508.png)
![4H-Furo[3,2-b]indole-2-carboxamide](/img/structure/B14607516.png)
![4-{(E)-[4-(Ethenesulfonyl)phenyl]diazenyl}-N,N-diethylaniline](/img/structure/B14607522.png)



